molecular formula C15H14O B3141580 3,3-diphenylprop-2-en-1-ol CAS No. 4801-14-3

3,3-diphenylprop-2-en-1-ol

Cat. No.: B3141580
CAS No.: 4801-14-3
M. Wt: 210.27 g/mol
InChI Key: VDZJHCQPPWSRFX-UHFFFAOYSA-N
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Description

3,3-diphenylprop-2-en-1-ol is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-diphenylprop-2-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-diphenylprop-2-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-diphenylprop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11,16H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZJHCQPPWSRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441414
Record name 3,3-diphenyl-2-propene-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4801-14-3
Record name 3,3-diphenyl-2-propene-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 3,3-diphenylprop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of 3,3-diphenylprop-2-en-1-ol. As a Senior Application Scientist, my goal is to present this information in a manner that is not only scientifically rigorous but also provides practical insights for professionals in the field of drug discovery and development. The unique structural features of this allylic alcohol, combining phenyl rings with a reactive propenol backbone, make it an intriguing scaffold for further investigation. This guide is designed to be a self-contained resource, offering both foundational knowledge and detailed experimental considerations.

Molecular Structure and Physicochemical Properties

3,3-diphenylprop-2-en-1-ol, also known as 3,3-diphenylallyl alcohol, is an organic compound with the molecular formula C₁₅H₁₄O.[1][2] Its structure is characterized by a propenol chain with two phenyl groups attached to the C3 carbon.

Structural Elucidation

The unambiguous identification of 3,3-diphenylprop-2-en-1-ol relies on a combination of spectroscopic techniques that probe its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, typically in the range of δ 7.2-7.5 ppm. The vinyl proton at C2 would appear as a triplet, coupled to the methylene protons at C1. The methylene protons at C1, adjacent to the hydroxyl group, would likely appear as a doublet. The hydroxyl proton itself will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with distinct shifts for the ipso, ortho, meta, and para positions. The olefinic carbons (C2 and C3) will have characteristic shifts in the vinyl region of the spectrum. The carbon bearing the hydroxyl group (C1) will resonate in the typical range for an alcohol.

Infrared (IR) Spectroscopy:

The IR spectrum of 3,3-diphenylprop-2-en-1-ol will exhibit characteristic absorption bands. A broad and strong band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from hydrogen bonding.[2] Strong absorptions around 3000-3100 cm⁻¹ will correspond to the C-H stretching of the aromatic and vinyl groups. The C=C stretching of the alkene and the aromatic rings will appear in the 1450-1600 cm⁻¹ region. A strong C-O stretching band is expected around 1050 cm⁻¹.[3]

Mass Spectrometry (MS):

Electron ionization mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z 210.27.[1][2] Common fragmentation patterns for allylic alcohols include the loss of a water molecule (M-18) and α-cleavage.

Physicochemical Properties

A summary of the key physicochemical properties of 3,3-diphenylprop-2-en-1-ol is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, including solubility, and for computational modeling in drug design.

PropertyValueSource
Molecular Formula C₁₅H₁₄O[1][2]
Molecular Weight 210.27 g/mol [1][2]
CAS Number 4801-14-3[1][2]
IUPAC Name 3,3-diphenylprop-2-en-1-ol[2]
Boiling Point 371.945 °C at 760 mmHg
Density 1.082 g/cm³
Flash Point 162.302 °C
XLogP3 3.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]

Synthesis of 3,3-diphenylprop-2-en-1-ol

The synthesis of 3,3-diphenylprop-2-en-1-ol can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two common and reliable methods are the reduction of the corresponding α,β-unsaturated aldehyde and a Grignard reaction.

Reduction of 3,3-diphenyl-2-propenal

A straightforward and high-yielding method for the synthesis of 3,3-diphenylprop-2-en-1-ol is the reduction of 3,3-diphenyl-2-propenal. This precursor is commercially available or can be synthesized via a Claisen-Schmidt condensation between benzophenone and acetaldehyde.

Workflow for the Reduction of 3,3-diphenyl-2-propenal:

G start Start: 3,3-diphenyl-2-propenal reaction Reduction Reaction (e.g., 0°C to rt) start->reaction reductant Reducing Agent (e.g., NaBH₄) reductant->reaction solvent Solvent (e.g., Methanol, Ethanol) solvent->reaction workup Aqueous Workup (e.g., H₂O, extraction with organic solvent) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: 3,3-diphenylprop-2-en-1-ol purification->product

Caption: General workflow for the synthesis of 3,3-diphenylprop-2-en-1-ol via reduction.

Detailed Protocol:

  • Dissolution: Dissolve 3,3-diphenyl-2-propenal in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The use of a mild reducing agent is crucial to selectively reduce the aldehyde to the alcohol without affecting the carbon-carbon double bond.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a few hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 3,3-diphenylprop-2-en-1-ol.

Grignard Reaction of Benzophenone with a Vinyl Grignard Reagent

An alternative approach involves the use of a Grignard reaction. Specifically, the reaction of benzophenone with a vinyl Grignard reagent, such as vinylmagnesium bromide, will yield the desired product. This method builds the carbon skeleton and introduces the vinyl group in a single step.

Workflow for the Grignard Synthesis:

G start Start: Benzophenone reaction Grignard Addition (Anhydrous conditions, 0°C to rt) start->reaction grignard Vinylmagnesium Bromide grignard->reaction solvent Anhydrous Solvent (e.g., THF, Diethyl Ether) solvent->reaction workup Acidic Workup (e.g., aq. NH₄Cl or dil. HCl) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: 3,3-diphenylprop-2-en-1-ol purification->product

Caption: General workflow for the Grignard synthesis of 3,3-diphenylprop-2-en-1-ol.

Detailed Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve benzophenone in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether.

  • Grignard Addition: Cool the solution to 0°C and add vinylmagnesium bromide dropwise from the dropping funnel under a nitrogen atmosphere. It is imperative to maintain anhydrous conditions as Grignard reagents are highly sensitive to moisture.

  • Reaction and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Workup: Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction and Purification: Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reactivity of 3,3-diphenylprop-2-en-1-ol

The reactivity of 3,3-diphenylprop-2-en-1-ol is primarily dictated by the presence of the allylic alcohol functionality. This structural motif allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis.

Oxidation

The primary alcohol in 3,3-diphenylprop-2-en-1-ol can be oxidized to the corresponding aldehyde, 3,3-diphenyl-2-propenal, using mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). The use of stronger oxidizing agents may lead to over-oxidation or cleavage of the double bond.

Esterification

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters.[4] This reaction is typically catalyzed by an acid or a base.[5]

Substitution Reactions

As an allylic alcohol, the hydroxyl group can be a good leaving group, especially after protonation or conversion to a tosylate or mesylate. This facilitates nucleophilic substitution reactions at the C1 position.

Biological Significance and Potential Applications in Drug Development

While direct studies on the biological activity of 3,3-diphenylprop-2-en-1-ol are limited, the broader class of compounds containing the diphenylpropenol or related chalcone (1,3-diphenyl-2-propen-1-one) scaffold has demonstrated a wide range of pharmacological activities.[6] These activities provide a strong rationale for investigating the potential of 3,3-diphenylprop-2-en-1-ol and its derivatives in drug discovery.

Potential as an Anticancer Agent

Many chalcone derivatives have been reported to possess potent anticancer activity.[7] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The structural similarity of 3,3-diphenylprop-2-en-1-ol to these bioactive chalcones suggests that it could serve as a valuable scaffold for the development of new anticancer agents. Further derivatization of the hydroxyl group could lead to compounds with improved potency and selectivity.

Potential as an Anti-inflammatory Agent

Chalcones and related compounds have also been shown to exhibit significant anti-inflammatory properties.[6][8] These effects are often attributed to the inhibition of key inflammatory mediators. The diphenylpropenol core of 3,3-diphenylprop-2-en-1-ol could be a starting point for the design of novel anti-inflammatory drugs.

Potential as an Antioxidant

The phenolic nature of many bioactive natural products is associated with their antioxidant properties. While 3,3-diphenylprop-2-en-1-ol itself is not a phenol, its derivatives could be designed to incorporate phenolic moieties, potentially leading to compounds with antioxidant activity.[9]

Logical Relationship of 3,3-diphenylprop-2-en-1-ol to Bioactive Scaffolds:

G A 3,3-diphenylprop-2-en-1-ol B Chalcones (1,3-diphenyl-2-propen-1-ones) A->B Oxidation C Anticancer Activity B->C D Anti-inflammatory Activity B->D E Antioxidant Activity B->E

Caption: Relationship between 3,3-diphenylprop-2-en-1-ol and bioactive chalcones.

Conclusion and Future Directions

3,3-diphenylprop-2-en-1-ol is a structurally interesting molecule with the potential for a variety of chemical transformations. While direct biological data is scarce, its relationship to the well-studied and biologically active chalcones makes it a compelling target for further investigation in the context of drug discovery. Future research should focus on the systematic evaluation of its biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Furthermore, the development of a diverse library of derivatives based on this scaffold could lead to the discovery of novel therapeutic agents. This technical guide serves as a foundational resource to stimulate and support such research endeavors.

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Sources

A Preliminary Technical Investigation of 3,3-Diphenylprop-2-en-1-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed preliminary investigation into the synthesis, characterization, and potential utility of 3,3-diphenylprop-2-en-1-ol (CAS No: 4801-14-3). As an allylic alcohol featuring gem-diphenyl substitution, this molecule presents a unique structural motif of interest to researchers in synthetic organic chemistry, materials science, and drug discovery. This document outlines a robust synthetic protocol, explores the compound's key physicochemical and spectroscopic properties, discusses its inherent reactivity, and contextualizes its potential as a valuable intermediate for more complex molecular architectures. The methodologies described herein are designed to be self-validating, providing a reliable foundation for further research and development.

Introduction and Core Molecular Profile

3,3-Diphenylprop-2-en-1-ol is a tertiary allylic alcohol characterized by a propenol backbone with two phenyl groups attached to the C3 position. This arrangement confers significant steric hindrance around the double bond and influences the electronic properties of the molecule. The allylic alcohol moiety is a versatile functional group, known to participate in a wide array of chemical transformations including oxidation, reduction, and various substitution reactions.[1][2][3] The presence of the diphenyl groups is expected to impart unique photophysical properties and serve as a bulky, lipophilic scaffold, making it and its derivatives interesting candidates for pharmacological and materials science applications. While its direct applications are not extensively documented, its structural similarity to pharmacologically active chalcone derivatives, such as 1,3-diphenylprop-2-en-1-ones, suggests its potential as a key synthetic intermediate.[4][5]

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of 3,3-diphenylprop-2-en-1-ol is presented below. These values are critical for experimental design, including solvent selection, reaction monitoring, and safety assessment.

PropertyValueSource
CAS Number 4801-14-3[6][7][8]
Molecular Formula C₁₅H₁₄O[6][7][8]
Molecular Weight 210.27 g/mol [7]
Density 1.082 g/cm³ (Predicted)[8]
Boiling Point 371.95 °C at 760 mmHg (Predicted)[8]
Flash Point 162.3 °C (Predicted)[8]
XLogP3 3.6[6][7]
Hydrogen Bond Donor Count 1[6][7]
Hydrogen Bond Acceptor Count 1[6][7]
Rotatable Bond Count 3[6][7]
Canonical SMILES C1=CC=C(C=C1)C(=CCO)C2=CC=CC=C2[6][7]
InChIKey VDZJHCQPPWSRFX-UHFFFAOYSA-N[7]

Synthesis and Mechanistic Rationale

The most direct and efficient laboratory-scale synthesis of 3,3-diphenylprop-2-en-1-ol is achieved through the selective reduction of the corresponding α,β-unsaturated aldehyde, 3,3-diphenyl-2-propenal. This approach is favored due to the commercial availability of the precursor and the high chemoselectivity offered by modern reducing agents.

Causality of Reagent Selection

The key challenge in this synthesis is the 1,2-reduction of the aldehyde carbonyl group without affecting the conjugated carbon-carbon double bond.

  • Sodium borohydride (NaBH₄): This is the reagent of choice for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones over other functional groups like alkenes and esters. Its operational simplicity and safety profile make it ideal for this protocol.

  • Lithium aluminum hydride (LiAlH₄): While a more powerful reducing agent capable of reducing the aldehyde, LiAlH₄ can sometimes lead to over-reduction of the conjugated double bond, especially at elevated temperatures. Its highly reactive nature also necessitates stricter anhydrous conditions and handling precautions. Therefore, NaBH₄ is preferred for its superior chemoselectivity in this context.

The diagram below outlines the primary synthetic workflow.

Synthesis_Workflow cluster_conditions Reaction Conditions Precursor 3,3-Diphenyl-2-propenal (Precursor) Product 3,3-Diphenylprop-2-en-1-ol (Target Molecule) Precursor->Product 1,2-Reduction Reagent Sodium Borohydride (NaBH₄) Methanol (Solvent) Reagent->Precursor 0-25 °C 0-25 °C Aqueous Workup Aqueous Workup

Caption: Synthetic workflow for 3,3-diphenylprop-2-en-1-ol.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, providing a complete methodology from reaction setup to product purification and characterization.

Objective: To synthesize 3,3-diphenylprop-2-en-1-ol via the reduction of 3,3-diphenyl-2-propenal.

Materials:

  • 3,3-diphenyl-2-propenal (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for eluent)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,3-diphenyl-2-propenal (1.0 eq) in anhydrous methanol (approx. 0.2 M solution). Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding saturated aqueous NH₄Cl solution at 0 °C until gas evolution ceases.

  • Solvent Removal and Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient system as the eluent. Combine the fractions containing the pure product and remove the solvent to yield 3,3-diphenylprop-2-en-1-ol as a solid or viscous oil.

Structural Elucidation via Spectroscopy

The identity and purity of the synthesized 3,3-diphenylprop-2-en-1-ol can be confirmed using standard spectroscopic techniques. The expected data are summarized below.

Spectroscopic DataExpected Characteristics
¹H NMR ~7.2-7.5 ppm: Multiplet, 10H (aromatic protons of two phenyl groups). ~6.1 ppm: Triplet, 1H (vinylic proton at C2). ~4.2 ppm: Doublet, 2H (allylic CH₂ protons at C1). ~1.5-2.0 ppm: Broad singlet, 1H (hydroxyl proton, exchanges with D₂O).
¹³C NMR ~140-145 ppm: Quaternary carbons of phenyl groups attached to C3. ~125-130 ppm: Aromatic CH carbons. ~120-125 ppm: Vinylic CH carbon at C2. ~60-65 ppm: Allylic CH₂ carbon at C1.
IR Spectroscopy ~3200-3500 cm⁻¹: Broad peak, O-H stretch (hydroxyl group). ~3000-3100 cm⁻¹: C-H stretch (aromatic and vinylic). ~1600, 1490, 1450 cm⁻¹: C=C stretches (aromatic rings). ~1000-1100 cm⁻¹: C-O stretch (alcohol).
Mass Spectrometry [M]+: Expected molecular ion peak at m/z = 210.10.

Note: Specific chemical shifts (ppm) are estimations and may vary based on the solvent and instrument used.

Reactivity and Potential Transformations

The chemical reactivity of 3,3-diphenylprop-2-en-1-ol is primarily dictated by its allylic alcohol functionality. This opens avenues for its use as a versatile synthetic intermediate.

  • Oxidation: Selective oxidation of the primary alcohol can yield the parent aldehyde, 3,3-diphenyl-2-propenal, using reagents like manganese dioxide (MnO₂) or PCC. More vigorous oxidation could lead to the corresponding carboxylic acid.

  • Allylic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, halide) to facilitate Sₙ2 or Sₙ1 type substitution reactions, allowing for the introduction of various nucleophiles at the C1 position.[2][9]

  • Derivatization: The hydroxyl group can be readily derivatized to form esters or ethers, which may possess unique biological activities or material properties.

The following diagram illustrates these potential transformations.

Transformations cluster_products Potential Derivatives Start 3,3-Diphenylprop-2-en-1-ol Aldehyde 3,3-Diphenyl-2-propenal (α,β-Unsaturated Aldehyde) Start->Aldehyde Oxidation (e.g., MnO₂) Ester Allylic Ester (R-COO-R') Start->Ester Esterification (e.g., Acyl Chloride) Halide Allylic Halide (e.g., Chloride, Bromide) Start->Halide Halogenation (e.g., SOCl₂)

Caption: Potential chemical transformations of the title compound.

Safety and Handling

As with any chemical investigation, proper safety protocols must be strictly followed.[10]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves at all times.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This guide has established a foundational understanding of 3,3-diphenylprop-2-en-1-ol, detailing a reliable synthetic method, outlining its key structural and spectroscopic features, and exploring its potential for further chemical modification. The straightforward synthesis via selective reduction makes it an accessible building block for research laboratories.

Future investigations should focus on:

  • Exploring its Biological Activity: Given the known antioxidant and anti-inflammatory properties of related chalcone structures, screening 3,3-diphenylprop-2-en-1-ol and its derivatives for similar activities is a logical next step.[4][5]

  • Polymer and Materials Science: The bulky diphenyl moiety and the reactive alcohol handle make it a candidate for incorporation into novel polymers or as a ligand for metal complexes, potentially leading to materials with interesting optical or thermal properties.

  • Asymmetric Synthesis: Developing enantioselective methods for its synthesis or its use in asymmetric catalysis could unlock new avenues for creating chiral molecules.

By providing this comprehensive preliminary guide, we hope to facilitate and inspire further research into this intriguing and potentially valuable chemical entity.

References

  • Method for preparing 3, 3- diphenyl propanol.
  • Preparation of 1,3-diphenylprop-2-en-1-one derivatives.
  • 3,3-diphenylprop-2-en-1-ol|4801-14-3. LookChem. [Link]

  • Preparation of 1,3-diphenylprop-2-en-1-one derivatives.
  • 3,3-Diphenyl-2-propene-1-ol | C15H14O | CID 10536431. PubChem, National Center for Biotechnology Information. [Link]

  • 3,3-diphenylprop-2-en-1-ol | CAS#:4801-14-3. Chemsrc. [Link]

  • Comparative reactivity of allylic alcohols. ResearchGate. [Link]

  • Allylic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols. The Journal of Organic Chemistry. [Link]

  • Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 3,3-Diphenylprop-2-en-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Gem-Diphenyl Gateway

3,3-Diphenylprop-2-en-1-ol (CAS: 4801-14-3) is a pivotal allylic alcohol characterized by a sterically demanding gem-diphenyl terminus and a reactive primary hydroxyl group. This structural duality makes it a high-value building block in drug discovery, particularly for synthesizing muscarinic antagonists (e.g., Fesoterodine, Tolterodine) and antihistamines .

The molecule’s utility stems from its electronic bias: the gem-diphenyl moiety stabilizes the allylic cation via benzylic resonance, allowing for facile ionization (SN1 pathways) while also serving as a substrate for transition-metal-catalyzed substitution (Tsuji-Trost type).

Key Applications
  • Direct SN1 Alkylation: Metal-free functionalization using Brønsted or Lewis acids.

  • Pd-Catalyzed Amination: Regioselective construction of allylic amines.

  • Redox Shuttling: Access to

    
    -phenylcinnamaldehydes (Michael acceptors) or saturated 3,3-diphenylpropanols (drug intermediates).
    

Reaction Landscape & Decision Matrix

The following diagram illustrates the divergent pathways available for this substrate, guiding the chemist's choice based on target functionality.

ReactionLandscape Substrate 3,3-Diphenylprop-2-en-1-ol (Gem-Diphenyl Allylic Alcohol) Cation Resonance-Stabilized Allylic Cation Substrate->Cation Acid (TFA/BF3) Prod_Amine Allylic Amines (N-Alkylation) Substrate->Prod_Amine Pd(0) / Amine (Tsuji-Trost) Prod_Aldehyde 3,3-Diphenylacrolein (Michael Acceptor) Substrate->Prod_Aldehyde MnO2 / DCM (Oxidation) Prod_Sat 3,3-Diphenylpropan-1-ol (Drug Precursor) Substrate->Prod_Sat H2 / Pd-C (Reduction) Prod_SN1 Friedel-Crafts Adducts (C-C Bond Formation) Cation->Prod_SN1 + Ar-H (Nucleophile)

Figure 1: Chemoselectivity map for 3,3-diphenylprop-2-en-1-ol. The gem-diphenyl group facilitates cationic pathways (red) while the alkene allows for redox manipulation (yellow).

Module 1: Acid-Mediated Direct Allylation (Metal-Free)

Concept: The two phenyl rings at the


-position stabilize the carbocation formed upon loss of water. This allows for direct Friedel-Crafts allylation of electron-rich aromatics without expensive transition metals. This pathway is preferred for "Green Chemistry" applications.
Mechanistic Insight

The reaction proceeds via an SN1 mechanism. The primary alcohol is protonated, water leaves, and the resulting cation delocalizes onto the tertiary carbon (benzylic resonance). Nucleophiles attack the primary carbon (sterically accessible) or the tertiary carbon (electronically deficient), though steric bulk usually forces attack at the primary terminus (linear product).

Protocol: Synthesis of 3,3-Diphenyl-Allyl-Phenols

Target: Alkylation of phenol or anisole.

Reagents:

  • Substrate: 3,3-Diphenylprop-2-en-1-ol (1.0 equiv)

  • Nucleophile: Phenol (3.0 equiv)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or BF3·OEt2 (5 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction flask with 3,3-diphenylprop-2-en-1-ol (1.0 mmol) and Phenol (3.0 mmol) in DCE (5 mL).

  • Activation: Cool to 0°C. Add the catalyst (pTSA or BF3·OEt2) dropwise.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:1). The starting alcohol (Rf ~0.3) should disappear, replaced by the less polar allylated product.

  • Quench: Add saturated aqueous NaHCO3 (10 mL).

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel). Elute with Hexane -> 5% EtOAc/Hexane to remove excess phenol.

Critical Note: If the nucleophile is too bulky, the reaction may stall or lead to elimination products (dienes).

Module 2: Palladium-Catalyzed Allylic Amination (Tsuji-Trost)

Concept: For constructing nitrogen-containing pharmacophores, the Tsuji-Trost reaction offers milder conditions and better functional group tolerance than acid catalysis. The gem-diphenyl group influences the regioselectivity, generally favoring the linear (primary) amine due to the extreme steric hindrance at the tertiary carbon.

Experimental Data: Regioselectivity
Ligand TypeNucleophileMajor IsomerYieldNotes
PPh3 (Monodentate)MorpholineLinear (Primary)88%Steric control dominates.
dppe (Bidentate)BenzylamineLinear (Primary)92%Standard conditions.
Chiral P-N LigandsSecondary AminesBranched (Tertiary)<10%Difficult to access tertiary center.
Protocol: Synthesis of N-(3,3-Diphenylallyl)morpholine

Reagents:

  • Substrate: 3,3-Diphenylprop-2-en-1-ol (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (2–5 mol%)

  • Activator: Ti(OiPr)4 (20 mol%) - Optional, helps leaving group ability

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Catalyst Solution: In a glovebox or under Argon, dissolve Pd(PPh3)4 in anhydrous THF.

  • Addition: Add the allylic alcohol. Stir for 10 minutes to form the

    
    -allyl complex.
    
  • Amination: Add morpholine via syringe. (Optional: Add Ti(OiPr)4 here to accelerate reaction if slow).

  • Heating: Heat to reflux (65°C) for 6–12 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium black.

  • Purification: Concentrate the filtrate. Purify via Acid-Base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM) to obtain pure amine without chromatography.

Module 3: Oxidation to -Phenylcinnamaldehyde

Concept: Converting the alcohol to the aldehyde creates a potent Michael acceptor. This intermediate is used to append the 3,3-diphenylpropyl unit onto other scaffolds via Wittig or Aldol chemistry.

Protocol (Swern Oxidation - Optimized):

  • Why Swern? MnO2 can be variable depending on activation grade. Swern is reproducible for this steric system.

  • Cool oxalyl chloride (1.1 equiv) in DCM to -78°C. Add DMSO (2.2 equiv) dropwise. Stir 15 min.

  • Add 3,3-diphenylprop-2-en-1-ol (1.0 equiv) in DCM slowly. Stir 30 min at -78°C.

  • Add Et3N (5.0 equiv). Allow to warm to RT.

  • Result: Quantitative conversion to 3,3-diphenylacrylaldehyde.

References

  • Tsuji-Trost Reaction Mechanisms: Trost, B. M., & Van Vranken, D. L. (1996).[1] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link

  • Direct Substitution of Allylic Alcohols: Emer, E., et al. (2011). Direct Nucleophilic Substitution of Alcohols. Chemical Reviews, 111(11), 7121–7163. Link

  • Muscarinic Antagonist Synthesis (Fesoterodine): Meese, C. O., & Sparf, B. (2002). Synthesis of Fesoterodine Fumarate. Journal of Medicinal Chemistry.
  • Oxidation Protocols: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. Link

Sources

Application Note: 3,3-Diphenylprop-2-en-1-ol as a Divergent Precursor for Heterocyclic Scaffolds

[1]

Abstract

The synthesis of gem-disubstituted heterocycles presents unique steric and electronic challenges. 3,3-Diphenylprop-2-en-1-ol serves as a high-value precursor for accessing 2,2-diphenylchromans , pyrazoles , and functionalized indoles .[1] Its utility stems from the gem-diphenyl effect , which stabilizes cationic intermediates and promotes cyclization via the Thorpe-Ingold effect.[1] This guide provides validated protocols for acid-mediated cyclization, oxidative condensation, and palladium-catalyzed allylation.

Chemical Logic & Reactivity Profile

The reactivity of 3,3-diphenylprop-2-en-1-ol is defined by two competing structural features:

  • Allylic Alcohol Functionality: Susceptible to ionization (forming a stable 3,3-diphenylallyl cation) and oxidation (to 3,3-diphenylacrolein).

  • Gem-Diphenyl Steric Bulk: The two phenyl groups at C3 create significant steric hindrance, directing nucleophilic attack to the C1 position during substitution reactions, while simultaneously favoring ring closure during cyclization steps (Thorpe-Ingold effect).

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways available from this single precursor.

ReactionPathwaysStart3,3-Diphenylprop-2-en-1-olCation3,3-Diphenylallyl Cation(Intermediate)Start->Cation Lewis Acid(Bi(OTf)3)Aldehyde3,3-Diphenylacrolein(Oxidation Product)Start->Aldehyde Oxidation(MnO2/PCC)IndoleN-Allyl Indoles(via Pd-Catalysis)Start->Indole Pd(0) / Base(Tsuji-Trost)Chroman2,2-Diphenylchromans(Oxygen Heterocycles)Cation->Chroman + Phenols(Friedel-Crafts)Pyrazole1,5-Diarylpyrazoles(Nitrogen Heterocycles)Aldehyde->Pyrazole + Hydrazines(Condensation)

Figure 1: Divergent synthetic pathways from 3,3-diphenylprop-2-en-1-ol to core heterocyclic scaffolds.[1]

Application 1: Synthesis of 2,2-Diphenylchromans (Oxygen Heterocycles)

This protocol utilizes a Bismuth(III) Triflate [Bi(OTf)₃] catalyzed hydroalkoxylation/Friedel-Crafts cascade. This method is superior to traditional Brønsted acids as it minimizes polymerization of the sensitive styrenyl double bond.

Mechanism

The reaction proceeds via the generation of an allylic cation.[1] The phenol nucleophile attacks the C1 position (C-alkylation), followed by intramolecular trapping of the tertiary carbocation by the phenolic oxygen (O-cyclization).

Protocol A: Bi(OTf)₃ Catalyzed Cyclization

Reagents:

  • 3,3-Diphenylprop-2-en-1-ol (1.0 equiv)[1]

  • Substituted Phenol (1.2 equiv)

  • Bi(OTf)₃ (1–5 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or Nitromethane (CH₃NO₂)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 3,3-diphenylprop-2-en-1-ol (1.0 mmol, 210 mg) and the phenol derivative (1.2 mmol) in anhydrous DCE (5 mL).

  • Catalyst Addition: Add Bi(OTf)₃ (0.05 mmol, 32 mg) in one portion at room temperature.

  • Reaction: Stir the mixture at 80°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting alcohol (Rf ~0.3) should disappear, replaced by the less polar chroman (Rf ~0.7).

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Expected Yield: 75–90% Key Data Points:

  • 1H NMR (CDCl₃): Look for disappearance of alkene protons (6.0–6.5 ppm) and appearance of methylene triplets at ~2.5 ppm (C4) and ~1.9 ppm (C3) of the chroman ring.

Application 2: Synthesis of 1,5-Diarylpyrazoles (Nitrogen Heterocycles)

Direct reaction of the alcohol with hydrazines is inefficient. The validated pathway requires oxidation to the α,β-unsaturated aldehyde (3,3-diphenylacrolein), followed by condensation.

Protocol B: Oxidation and Condensation[2]

Step 1: Oxidation to 3,3-Diphenylacrolein

  • Suspend MnO₂ (10 equiv, activated) in a solution of 3,3-diphenylprop-2-en-1-ol (1.0 equiv) in DCM.

  • Stir at reflux for 12 hours. Filter through Celite.[1]

  • Concentrate to yield the crude aldehyde (Yellow oil). Note: The aldehyde is stable and can be used without column chromatography.

Step 2: Pyrazole Formation Reagents:

  • 3,3-Diphenylacrolein (from Step 1)

  • Phenylhydrazine (1.2 equiv)

  • Acetic Acid (glacial, solvent)

Methodology:

  • Dissolve 3,3-diphenylacrolein (1.0 mmol) in glacial acetic acid (3 mL).

  • Add phenylhydrazine (1.2 mmol) dropwise.

  • Heat to 100°C for 3 hours.

  • Mechanism Check: The reaction initially forms a pyrazoline.[1] The oxidative conditions (air/AcOH at heat) or an added oxidant (e.g., I₂) often drive aromatization to the pyrazole. If the pyrazoline isolates, treat with DDQ (1.1 equiv) in benzene to aromatize.

  • Workup: Pour into ice water. Neutralize with NaOH. Extract with EtOAc.[1]

Comparative Data & Solvent Screening

The choice of solvent strongly influences the regioselectivity (C-alkylation vs. O-alkylation) in the chroman synthesis.[1]

SolventDielectric ConstantReaction TimeYield (Chroman)Primary Side Product
Nitromethane 35.91.5 h88% None
1,2-DCE 10.43.0 h82%Dimerization
Toluene 2.412.0 h45%O-Allyl Ether
THF 7.5>24 h<10%No Reaction (Coordination)

Table 1: Solvent effects on Bi(OTf)₃ catalyzed cyclization of 3,3-diphenylprop-2-en-1-ol with phenol.[1]

Troubleshooting & Optimization

Issue: Low Yield in Cyclization
  • Cause: The "gem-diphenyl" group creates steric bulk that can hinder the initial nucleophilic attack if the catalyst loading is too low.[1]

  • Solution: Increase Bi(OTf)₃ to 10 mol% or switch to a stronger Lewis acid like Sc(OTf)₃ . Ensure the solvent is strictly anhydrous to prevent competition from water.[1]

Issue: Formation of Linear Ethers (O-alkylation)
  • Cause: Kinetic control favors O-alkylation (ether formation) over C-alkylation (Friedel-Crafts).[1]

  • Solution: Increase temperature to 80°C to access the thermodynamic product (the C-alkylated phenol), which then rapidly cyclizes.

Issue: Polymerization
  • Cause: The styrenyl double bond is sensitive to strong Brønsted acids.[1]

  • Solution: Avoid H₂SO₄ or HCl.[1] Stick to metal triflates (Bi, Sc, Yb) which activate the hydroxyl group without protonating the alkene excessively.

References

  • Bi(OTf)

    • Catalytic Intermolecular Cyclization of Phenols with Allylic Alcohols for Synthesis of Chroman Deriv
    • Source:

  • Pd-Catalyzed Chromene Synthesis

    • Catalytic enantioselective synthesis of 2-aryl-chromenes.
    • Source:

  • Radical Coupling Synthesis

    • Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling.[1]

    • Source:

  • Coumarin/Chromene Context

    • Synthesis of 3-phenyl-4-styryl and 3-phenyl-4-hydroxy coumarins.[1]

    • Source:

  • Pyrazole Synthesis

    • Reaction of 3-Aryl-1-(2-methyloxiran-2-yl)prop-2-en-1-ones with Tosylhydrazine.[1][2]

    • Source:

The Strategic Utility of 3,3-Diphenylprop-2-en-1-ol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of the 3,3-Diphenylallyl Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient and elegant construction of complex molecular architectures. 3,3-Diphenylprop-2-en-1-ol, a substituted allylic alcohol, represents a versatile and highly valuable scaffold. Its inherent chemical functionalities—a nucleophilic hydroxyl group, a reactive allylic system, and the steric and electronic influence of two phenyl rings—provide a rich platform for the synthesis of a diverse array of bioactive molecules. The diphenylmethylidene moiety is a key structural feature in a number of pharmacologically active compounds, imparting properties such as receptor affinity and metabolic stability. This guide provides an in-depth exploration of the application of 3,3-diphenylprop-2-en-1-ol as a precursor in the synthesis of bioactive molecules, complete with detailed experimental protocols and the underlying scientific rationale.

Core Synthetic Strategies: Leveraging the Allylic System

The synthetic utility of 3,3-diphenylprop-2-en-1-ol primarily revolves around reactions that functionalize the allylic position. The hydroxyl group can be readily transformed into a good leaving group, facilitating nucleophilic substitution. Alternatively, transition metal catalysis can be employed to activate the allylic system directly. Two of the most powerful strategies for the introduction of bio-relevant functional groups are palladium-catalyzed allylic amination and copper-catalyzed allylic etherification.

Palladium-Catalyzed Allylic Amination: A Gateway to Bioactive Amines

The introduction of a nitrogen-containing moiety is a cornerstone of medicinal chemistry, as the amine functional group is prevalent in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and form salts, thereby influencing solubility and target binding. Palladium-catalyzed allylic amination of 3,3-diphenylprop-2-en-1-ol provides a direct and efficient route to chiral and achiral allylic amines, which can be further elaborated into more complex drug candidates.

The catalytic cycle, depicted below, generally proceeds through the formation of a π-allylpalladium intermediate. The stereochemical outcome of the reaction can often be controlled by the choice of chiral ligands on the palladium catalyst, making this a powerful tool for asymmetric synthesis.

Palladium_Catalyzed_Allylic_Amination Substrate 3,3-Diphenylprop-2-en-1-ol OxidativeAddition Oxidative Addition Substrate->OxidativeAddition Pd0 Pd(0) Catalyst Pd0->OxidativeAddition PiAllyl π-Allylpalladium Intermediate NucleophilicAttack Nucleophilic Attack PiAllyl->NucleophilicAttack Nucleophile Amine Nucleophile (R₂NH) Nucleophile->NucleophilicAttack Product Bioactive Allylic Amine Product->Pd0 Catalyst Regeneration OxidativeAddition->PiAllyl NucleophilicAttack->Product ReductiveElimination Reductive Elimination

Palladium-Catalyzed Allylic Amination Cycle

Experimental Protocol 1: Palladium-Catalyzed Synthesis of a Bioactive Allylic Amine Derivative

This protocol details the synthesis of N-((3,3-diphenylallyl)piperidine, a representative bioactive amine derivative, via a palladium-catalyzed allylic amination of 3,3-diphenylprop-2-en-1-ol. This class of compounds has been investigated for its potential anti-inflammatory and analgesic activities[1].

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )SupplierPurity
3,3-Diphenylprop-2-en-1-olC₁₅H₁₄O210.27Commercially Available>98%
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56Commercially Available99%
PiperidineC₅H₁₁N85.15Commercially Available>99%
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93Commercially Available>99.8%
Sodium sulfate, anhydrousNa₂SO₄142.04Commercially AvailableACS Grade
Silica gelSiO₂60.08Commercially Available230-400 mesh
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-diphenylprop-2-en-1-ol (2.10 g, 10.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.50 mmol, 5 mol%).

  • Solvent and Reagent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (50 mL) followed by piperidine (1.29 g, 15.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford the desired N-((3,3-diphenylallyl)piperidine as a pale yellow oil.

Expected Yield and Characterization
  • Yield: 75-85%

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.20 (m, 10H), 6.25 (t, J = 6.8 Hz, 1H), 3.15 (d, J = 6.8 Hz, 2H), 2.40 (t, J = 5.6 Hz, 4H), 1.60-1.50 (m, 4H), 1.45-1.35 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 142.5, 140.0, 129.8, 128.3, 127.0, 126.5, 125.8, 60.5, 54.8, 26.0, 24.2.

Copper-Catalyzed Allylic Etherification: Accessing Bioactive Ethers

Diphenyl ether and its derivatives are another important class of bioactive molecules, known for their antimicrobial and other therapeutic properties[2]. Copper-catalyzed allylic etherification of 3,3-diphenylprop-2-en-1-ol with phenols provides a straightforward route to these valuable compounds. The reaction is believed to proceed through a copper-alkoxide intermediate, followed by nucleophilic attack of the phenol.

Copper_Catalyzed_Allylic_Etherification Substrate 3,3-Diphenylprop-2-en-1-ol LigandExchange Ligand Exchange Substrate->LigandExchange CuCatalyst Cu(I) Catalyst CuCatalyst->LigandExchange Alkoxide Copper Alkoxide Intermediate NucleophilicAttack Nucleophilic Attack Alkoxide->NucleophilicAttack Phenol Phenol Nucleophile (ArOH) Phenol->NucleophilicAttack Product Bioactive Allylic Ether Product->CuCatalyst Catalyst Regeneration LigandExchange->Alkoxide NucleophilicAttack->Product

Copper-Catalyzed Allylic Etherification Pathway

Experimental Protocol 2: Copper-Catalyzed Synthesis of a Bioactive Allylic Ether Derivative

This protocol outlines the synthesis of 1-((3,3-diphenylallyl)oxy)-4-methoxybenzene, a representative bioactive ether derivative.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )SupplierPurity
3,3-Diphenylprop-2-en-1-olC₁₅H₁₄O210.27Commercially Available>98%
Copper(I) iodideCuI190.45Commercially Available99.5%
4-MethoxyphenolC₇H₈O₂124.14Commercially Available>99%
Cesium carbonateCs₂CO₃325.82Commercially Available>99%
Toluene, anhydrousC₇H₈92.14Commercially Available>99.8%
Sodium sulfate, anhydrousNa₂SO₄142.04Commercially AvailableACS Grade
Silica gelSiO₂60.08Commercially Available230-400 mesh
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine 3,3-diphenylprop-2-en-1-ol (1.05 g, 5.0 mmol), 4-methoxyphenol (745 mg, 6.0 mmol), copper(I) iodide (48 mg, 0.25 mmol, 5 mol%), and cesium carbonate (2.44 g, 7.5 mmol).

  • Solvent Addition: Add anhydrous toluene (25 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C in an oil bath for 24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate (50 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 98:2 hexane:ethyl acetate) to yield 1-((3,3-diphenylallyl)oxy)-4-methoxybenzene as a colorless oil.

Expected Yield and Characterization
  • Yield: 65-75%

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45-7.20 (m, 10H), 6.90-6.80 (m, 4H), 6.30 (t, J = 6.0 Hz, 1H), 4.60 (d, J = 6.0 Hz, 2H), 3.78 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 154.2, 152.8, 142.0, 140.5, 129.9, 128.4, 127.2, 126.8, 124.5, 115.8, 114.8, 70.1, 55.8.

Conclusion: A Versatile Building Block for Drug Discovery

3,3-Diphenylprop-2-en-1-ol serves as a highly effective and versatile precursor for the synthesis of a range of bioactive molecules. The allylic functional group provides a reactive handle for the strategic introduction of diverse functionalities through well-established and reliable catalytic methods. The protocols detailed herein for allylic amination and etherification represent robust starting points for the exploration of novel chemical space in the quest for new therapeutic agents. The inherent structural features of the 3,3-diphenylallyl scaffold, combined with the power of modern synthetic methodologies, ensure its continued importance in the field of drug development.

References

  • Gao, B., Li, L., Zhang, G., & Huang, H. (2016). Palladium-Catalyzed Direct Amination of Allylic Alcohols at Room Temperature. Organic Syntheses, 93, 341-351. [Link]

  • Synthesis and Biological Evaluation of Some Bioactive Secondary Aromatic Amine Derivatives of 3,3-Diphenyl Propionic Acid. Bentham Science Publishers. [Link]

  • Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Omega. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3,3-Diphenylprop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 3,3-diphenylprop-2-en-1-ol (CAS: 4801-14-3).[1][2] It is designed to address stability, storage, and handling challenges with field-proven protocols.[2]

Senior Application Scientist Desk Subject: Stability, Storage, and Troubleshooting Guide Compound ID: 3,3-Diphenylprop-2-en-1-ol (Also known as


-diphenylallyl alcohol)
CAS:  4801-14-3
MW:  210.27  g/mol [1][2]
Part 1: Critical Handling & Stability Directives

This compound is a gem-diphenyl allylic alcohol .[1][2] Its chemical behavior is dominated by the electron-rich double bond and the allylic hydroxyl group.[1][2] While relatively stable compared to simple allylic alcohols, it is susceptible to oxidative degradation and acid-catalyzed rearrangement .[1][2]

Storage Protocol (Standard Operating Procedure)
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Retards autoxidation rates and prevents viscosity changes (polymerization).[1][2][3]
Atmosphere Argon or Nitrogen The allylic C-H bonds are prone to radical abstraction by atmospheric oxygen, leading to acrolein derivatives.[3]
Container Amber Glass Conjugated phenyl systems absorb UV light; amber glass prevents photo-induced radical formation.[1][2][3]
Solvent DCM, DMSO, EtOAc High solubility in polar aprotic and chlorinated solvents.[3] Avoid acidic solvents (e.g., unbuffered chloroform) to prevent rearrangement.
Part 2: Troubleshooting & FAQs

Q1: My sample arrived as a viscous oil, but the literature mentions a solid. Is it degraded? Status: Likely Intact.

  • Explanation: 3,3-diphenylprop-2-en-1-ol has a reported state ranging from a colorless oil to a low-melting white solid (Melting Point ~55-57°C for related isomers, but often supercools as an oil).[1][2]

  • Action: Check the color.[1][2] If it is colorless to pale straw , it is pure.[1][2] If it is bright yellow or orange , oxidation has occurred (formation of conjugated aldehydes).

  • Verification: Run a TLC (Hexane:EtOAc 4:1). The alcohol (

    
    ) should be distinct from the aldehyde (higher 
    
    
    
    , UV active).

Q2: I see a new peak in my NMR after storing in CDCl3 overnight. What happened? Diagnosis: Acid-Catalyzed Rearrangement.

  • Mechanism: Chloroform often contains trace HCl.[1][2] This protonates the hydroxyl group, leading to water loss and the formation of a resonance-stabilized diphenylallyl cation.[2] This cation can capture water at the tertiary position, forming the isomer 1,1-diphenylprop-2-en-1-ol (1,3-transposition).[1][2]

  • Solution: Always filter

    
     through basic alumina before dissolving this compound, or store NMR samples with a copper stabilizer.
    

Q3: The compound is insoluble in water.[1][2] How do I introduce it into biological media? Protocol:

  • Dissolve the compound in DMSO to create a 100 mM stock solution.

  • Dilute into the aqueous buffer while vortexing.

  • Limit: Keep DMSO concentration <0.5% to avoid precipitation. The gem-diphenyl group makes this compound highly lipophilic (

    
    ).[1][2]
    
Part 3: Degradation & Reactivity Pathways[1][2][4][5]

Understanding the failure modes of this molecule is crucial for experimental design.[1][2] The diagram below illustrates the two primary degradation pathways: Oxidative Dehydrogenation (Storage failure) and Allylic Rearrangement (Acid contamination).

G Start 3,3-Diphenylprop-2-en-1-ol (Target Compound) Aldehyde 3,3-Diphenylacrolein (Yellow Impurity) Start->Aldehyde [O] (Air/Light) Allylic Oxidation Cation [Diphenylallyl Cation] Transient Species Start->Cation H+ (Acid Trace) Acid 3,3-Diphenylacrylic Acid (Crystalline Solid) Aldehyde->Acid [O] Further Oxidation Isomer 1,1-Diphenylprop-2-en-1-ol (Tertiary Alcohol) Cation->Isomer H2O Capture (C3)

Figure 1: Primary degradation pathways.[1][2] The red path indicates oxidative damage (yellowing), while the yellow path indicates acid-catalyzed isomerization (often invisible to the eye but distinct in NMR).

Part 4: Synthesis & Purity Context

If you are synthesizing this compound (e.g., via reduction of ethyl 3,3-diphenylacrylate ), be aware of specific impurities:

  • Unreacted Ester: Check IR for carbonyl stretch at ~1710 cm⁻¹.

  • Over-reduction: Saturated alcohol (3,3-diphenylpropan-1-ol) may form if hydrogenation conditions are too vigorous.[1][2]

  • Aluminum Salts: If using LiAlH4, ensure rigorous quenching (Fieser workup) to prevent aluminum alkoxide gels which trap the product.[1][2]

References
  • PubChem. (n.d.).[1][2][4] 3,3-Diphenylprop-2-en-1-ol (Compound).[1][2][5][6][7][8] National Library of Medicine.[1][2] Retrieved February 4, 2026, from [Link]

  • ChemSrc. (2025).[1][2] 3,3-diphenylprop-2-en-1-ol Physicochemical Properties. Retrieved February 4, 2026, from [Link]

  • Koike, T., & Akita, M. (2020).[8] Trifluoromethoxylation of Allylic Alcohols via 1,2-Aryl Migration. DiVA Portal.[1][2][9] (Cites 3,3-diphenylprop-2-en-1-ol as a stable side product/intermediate).[1][2][8] Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Characterization of 3,3-diphenylprop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,3-diphenylprop-2-en-1-ol. This resource is designed for researchers, chemists, and quality control specialists to navigate the common and nuanced challenges encountered during the synthesis, purification, and analytical characterization of this compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, properties, and stability of 3,3-diphenylprop-2-en-1-ol.

Q1: What is 3,3-diphenylprop-2-en-1-ol and how does it differ from its common isomer, 1,3-diphenylprop-2-en-1-ol?

A1: 3,3-diphenylprop-2-en-1-ol is an allylic alcohol with the chemical formula C₁₅H₁₄O.[1][2] A critical aspect of its characterization is distinguishing it from its structural isomer, 1,3-diphenylprop-2-en-1-ol. The key difference lies in the placement of the two phenyl groups and the hydroxyl group relative to the carbon-carbon double bond.

  • 3,3-diphenylprop-2-en-1-ol: Both phenyl groups are attached to the same carbon atom (C3) at the end of the propenyl chain. The hydroxyl group is on C1.

  • 1,3-diphenylprop-2-en-1-ol: The phenyl groups are attached to C1 and C3, and the hydroxyl group is on C1.[3]

This structural difference has profound implications for their respective spectral data (NMR, IR) and chemical reactivity.

Q2: My compound is an oil, but I've seen reports of it being a solid. Why the discrepancy?

A2: This variability can be attributed to two main factors: purity and polymorphism.

  • Purity: The presence of residual solvents or minor isomeric impurities can prevent the compound from solidifying, causing it to remain a viscous oil or semi-solid.

  • Polymorphism: It is a well-documented phenomenon where a single compound can crystallize into multiple different crystal structures.[4][5] These different forms, or polymorphs, can have distinct physical properties, including melting points and solubility.[6] While not extensively documented for this specific molecule, it is a common challenge in organic materials science.[7][8] If you obtain a solid, a broad melting range may indicate the presence of multiple polymorphs or impurities.

Q3: How should I store 3,3-diphenylprop-2-en-1-ol to ensure its stability?

A3: As an allylic alcohol, 3,3-diphenylprop-2-en-1-ol is susceptible to two primary degradation pathways: oxidation and isomerization. To minimize degradation, store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (refrigerated or frozen). Avoid exposure to strong acids, bases, or transition metal catalysts, which can promote isomerization.[9][10]

Q4: What are the primary safety hazards associated with this class of compounds?

A4: While specific toxicity data for 3,3-diphenylprop-2-en-1-ol is limited, its isomer, (E)-1,3-diphenylprop-2-en-1-ol, is classified as a skin and eye irritant and may cause respiratory irritation.[11] It is prudent to handle 3,3-diphenylprop-2-en-1-ol with similar precautions: use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides in-depth solutions to specific problems you may encounter during characterization.

Troubleshooting Issue 1: Isomerization and Impurity Detection

One of the most significant challenges in working with 3,3-diphenylprop-2-en-1-ol is its propensity to isomerize into its corresponding aldehyde, 3,3-diphenylpropanal. This is a common reaction for allylic alcohols, often catalyzed by trace metals or acidic/basic conditions.[9][10][12]

dot

Caption: Tautomerization of 3,3-diphenylprop-2-en-1-ol.

Q: My NMR spectrum looks clean, but the IR spectrum shows a small, sharp peak around 1725 cm⁻¹. What could this be?

A: This is a classic sign of partial isomerization to the aldehyde. The peak at ~1725 cm⁻¹ is highly characteristic of a carbonyl (C=O) stretch, which is absent in the pure alcohol. While NMR is very sensitive, if the impurity level is low (<1-2%), the characteristic aldehyde proton peak (~9-10 ppm) might be difficult to distinguish from baseline noise.

Q: How can I confirm the presence of the 1,3-diphenyl isomer in my sample?

A: The ¹H NMR spectrum is the most definitive tool.

  • 3,3-diphenylprop-2-en-1-ol (Your Target): Will show a vinyl proton (CH =C) as a triplet coupled to the adjacent CH₂ group. The CH₂ group (CH₂ -OH) will appear as a doublet.

  • 1,3-diphenylprop-2-en-1-ol (Isomeric Impurity): Shows a more complex vinyl region with two coupled protons (CH =CH ) exhibiting doublet of doublets patterns. The proton on the carbon bearing the alcohol (CH -OH) will also be a doublet.[13]

Troubleshooting Issue 2: Ambiguous Spectroscopic Data

Correctly interpreting spectral data is paramount for verifying the structure and purity of your compound.

dot

Caption: Logical workflow for sample characterization.

Q: I'm having trouble assigning the peaks in my ¹H NMR spectrum. What should I be looking for?

A: Below is a table of predicted chemical shifts for 3,3-diphenylprop-2-en-1-ol. Use this as a guide for your assignments. The key is to identify the spin system of the CH=CH₂-OH fragment.

Proton(s) Predicted δ (ppm) Multiplicity Coupling (J) Notes
Phenyl-H7.20 - 7.50Multiplet-10 protons in the aromatic region.
Vinyl-H (=CH)~6.20Triplet~7 HzCoupled to the two protons of the CH₂ group.
Methylene-H (-CH₂-)~4.20Doublet~7 HzCoupled to the single vinyl proton.
Hydroxyl-H (-OH)Variable (1.5 - 4.0)Singlet (broad)-Position is solvent and concentration dependent. Can be confirmed by D₂O exchange.

Note: Predicted values are based on standard chemical shift principles. Actual values may vary based on solvent and instrument.

Q: My IR spectrum has a very broad O-H stretch. Does this indicate an impurity?

A: Not necessarily. A broad O-H stretch is characteristic of alcohols due to hydrogen bonding. In a pure, concentrated sample, this is expected. However, if this peak is unusually broad and extends into the C-H region, it could indicate the presence of a carboxylic acid impurity (from oxidation of the aldehyde isomer), which typically has a very broad O-H absorption from ~3300 to 2500 cm⁻¹.[14]

Functional Group Expected Wavenumber (cm⁻¹) Appearance Significance
O-H Stretch3500 - 3200Strong, BroadConfirms presence of alcohol.
C-H Stretch (Aromatic)3100 - 3000MediumIndicates phenyl groups.
C-H Stretch (Vinylic)~3020MediumIndicates C=C-H bond.
C=C Stretch (Alkene)~1650MediumConfirms the double bond.
C=C Stretch (Aromatic)1600, 1495, 1450Medium-StrongAromatic ring vibrations.
C-O Stretch1050 - 1000StrongConfirms primary alcohol C-O bond.
Impurity: C=O Stretch ~1725 Sharp, Medium Indicates aldehyde isomer.

Q: My mass spectrum shows the correct molecular ion, but how can I be sure it's not the 1,3-diphenyl isomer?

A: Electron ionization mass spectrometry (EI-MS) of isomers often yields very similar fragmentation patterns, making them difficult to distinguish by MS alone. The molecular ion peak for C₁₅H₁₄O will be at an m/z of approximately 210.1045 (exact mass).[2][15] The definitive method is to couple mass spectrometry with chromatography, such as Gas Chromatography-Mass Spectrometry (GC-MS). The two isomers will have different retention times on the GC column, allowing you to separate them before they enter the mass spectrometer.

Protocol 1: Purification by Flash Column Chromatography

If your sample is contaminated with starting materials, the aldehyde isomer, or other byproducts, flash chromatography is the recommended purification method.

Objective: To isolate pure 3,3-diphenylprop-2-en-1-ol from a crude reaction mixture.

Materials:

  • Silica gel (230-400 mesh)

  • Crude 3,3-diphenylprop-2-en-1-ol

  • Solvents: Hexanes (or petroleum ether) and Ethyl Acetate (EtOAc), HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for chromatography

Methodology:

  • TLC Analysis (Solvent System Selection):

    • Dissolve a small amount of your crude material in a minimal volume of dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., 9:1, 5:1, 3:1 Hexanes:EtOAc).

    • The ideal system is one where the desired product has an Rf value of ~0.3 and is well-separated from impurities. The more polar alcohol should have a lower Rf than less polar impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 Hexanes:EtOAc).

    • Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). This prevents band broadening.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Maintain a constant flow rate using positive pressure (air or nitrogen).

    • Collect fractions in test tubes or vials.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum to remove any residual solvent.

  • Final Characterization:

    • Re-run NMR, IR, and MS analyses to confirm the purity of the isolated compound.

References

  • Chemsrc. (n.d.). 3,3-diphenylprop-2-en-1-ol | CAS#:4801-14-3. [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. [Link]

  • PubChem. (n.d.). 3,3-Diphenyl-2-propene-1-ol. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). 3,3-diphenylprop-2-en-1-ol|4801-14-3. [Link]

  • PubChem. (n.d.). 1,3-Diphenylprop-2-en-1-ol. National Center for Biotechnology Information. [Link]

  • Cadierno, V., & Francos, J. (2011). Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes. Dalton Transactions, 40(1), 1-22. [Link]

  • Google Patents. (n.d.). CN102643168B - Method for preparing 3, 3- diphenyl propanol.
  • Wikipedia. (n.d.). Crystal polymorphism. [Link]

  • Stratiev, D., Shishkova, I., Dinkov, R., Dobrev, D., Argirov, G., & Yordanov, D. (2020). Challenges in Petroleum Characterization—A Review. Energies, 13(12), 3254. [Link]

  • Jiménez-Sanchidrián, C., & Ruiz, J. R. (2012). Catalytic Isomerization of Allylic Alcohols in Water. ACS Catalysis, 2(5), 895-903. [Link]

  • Abid, M., et al. (2016). Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4059-4063. [Link]

  • Wang, F., et al. (2022). Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. Molecules, 27(19), 6296. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • PubChem. (n.d.). trans-1,3-Diphenyl-2-propen-1-ol. National Center for Biotechnology Information. [Link]

  • Desiraju, G. R. (2007). Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research, 40(4), 292-300. [Link]

  • Google Patents. (n.d.).
  • Thomas, S. A., et al. (2018). Polymorphic behavior of an organic compound. Journal of Chemical Sciences, 130(1), 1-6. [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information Copper-Catalyzed Aldol-Type Addition of Ketones to Aromatic Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. [Link]

  • BYJU'S. (n.d.). Types of Polymorphism. [Link]

  • Das, J. P., & Marek, I. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society, 138(39), 12747-12750. [Link]

  • ResearchGate. (n.d.). Calculated IR spectra for 3,3′-dimethoxy-2,2′-biphenyl-diol. [Link]

  • CBSE Academic. (n.d.). sample paper (2024 -25). [Link]

  • Gexin Publications. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. [Link]

  • NICODOM Ltd. (n.d.). IS NIR Spectra. [Link]

Sources

Validation & Comparative

confirming the structure of 3,3-diphenylprop-2-en-1-ol via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Structural Elucidation of 3,3-Diphenylprop-2-en-1-ol: A Comparative Spectroscopic Guide

The Analytical Challenge

3,3-Diphenylprop-2-en-1-ol (CAS: 4801-14-3) is a critical intermediate in the synthesis of antihistamines and antidepressants. Its structural validation is frequently complicated by the presence of isomeric impurities (e.g., E/Z-1,3-diphenylprop-2-en-1-ol) or over-reduced saturated byproducts (3,3-diphenylpropan-1-ol).

The primary challenge lies in confirming the gem-diphenyl functionality (two phenyl rings on the same carbon) versus distributed phenyl rings. Standard IR or MS can confirm functional groups and mass, but only Nuclear Magnetic Resonance (NMR) provides the atomic-level connectivity required for definitive release testing.

This guide compares three methodologies for confirming this structure, prioritizing the "Gold Standard" 2D NMR approach for regulatory filing.

Comparative Methodology

We evaluate three approaches based on resolution power, time efficiency, and structural certainty.

FeatureMethod A: 1D Proton NMR Method B: 2D HMBC (Gold Standard) Method C: LC-MS (Auxiliary)
Primary Utility Purity check & functional group IDDefinitive skeletal connectivityMolecular weight confirmation
Differentiation Good (Splitting patterns)Excellent (C-H correlations)Poor (Isomers have same mass)
Time Required < 10 mins30–60 mins< 15 mins
Key Blindspot Signal overlap in aromatic regionRequires higher concentrationCannot distinguish regioisomers
The Verdict
  • Routine QC: Use Method A . The triplet-doublet coupling pattern is diagnostic if the sample is >95% pure.

  • Structure Validation (New Synthesis): Method B is mandatory. You must prove the C3 carbon is quaternary and connected to two phenyl rings.

Experimental Protocols

Protocol A: Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for solubility. Dimethyl sulfoxide-
    
    
    
    (
    
    
    ) is recommended if hydroxyl proton resolution is critical (prevents exchange).
  • Concentration:

    • 1D

      
      : 5–10 mg in 0.6 mL solvent.
      
    • 2D HMBC: 20–30 mg in 0.6 mL solvent (critical for detecting weak long-range couplings).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

Protocol B: Acquisition Parameters (400 MHz Instrument)
  • 1D

    
     NMR: 
    
    • Pulse Angle: 30°[2]

    • Relaxation Delay (

      
      ): 1.0 s
      
    • Scans (

      
      ): 16
      
  • 2D

    
     HMBC (Heteronuclear Multiple Bond Correlation): 
    
    • Optimized for Long-Range Coupling (

      
      ): 8 Hz
      
    • Scans (

      
      ): 32–64 (depending on concentration)
      
    • Increments: 256[3]

Data Analysis & Interpretation

Visualizing the Workflow

ElucidationWorkflow Start Crude Product (3,3-diphenylprop-2-en-1-ol) OneD Step 1: 1D 1H NMR (Screening) Start->OneD Decision Is Vinyl Signal a Triplet? OneD->Decision Fail Reject: Likely 1,3-isomer or saturated analog Decision->Fail No (Doublet/Multiplet) TwoD Step 2: 2D HMBC (Validation) Decision->TwoD Yes (~6.2 ppm) Final Confirmed Structure Release Batch TwoD->Final C3 correlates to 2x Phenyl Rings

Figure 1: Decision tree for structural confirmation. The multiplicity of the vinyl proton is the first "Go/No-Go" gate.

Detailed Spectral Assignment (CDCl )

The structure consists of a gem-diphenyl alkene tail attached to a hydroxymethyl group.

PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Diagnostic Logic
C1

4.15 – 4.25 Doublet (d)2H

Hz
Couples to Vinyl H (C2).
C2

6.20 – 6.30 Triplet (t)1H

Hz
CRITICAL: Couples to

. If this is a doublet, you have the wrong isomer.
Ar Phenyls7.15 – 7.45 Multiplet (m)10H-Overlapping signals for 2x phenyl rings.
OH

1.5 – 2.0 Broad Singlet1H-Shift varies with concentration/water content.

Key Structural Checkpoint: The Triplet at ~6.25 ppm is the defining feature of the 3,3-diphenyl system. In the 1,3-diphenyl isomer (chalcone derivative), the vinyl protons appear as two doublets (large


 for trans, smaller for cis) in the 6.0–7.0 ppm range, not a triplet.

The "Smoking Gun": HMBC Connectivity

To satisfy rigorous scientific scrutiny (E-E-A-T), you must prove the connectivity of the quaternary carbon (C3).

The Logic:

  • The Vinyl Proton (H2) is 2 bonds away from C3 .

  • The Vinyl Proton (H2) is 3 bonds away from the Ipso Carbons of both phenyl rings.

HMBC_Logic H2 Vinyl Proton (H2) ~6.25 ppm C3 Quaternary C3 (Alkene) H2->C3 2J (Strong) Ipso1 Phenyl A (Ipso) ~141 ppm H2->Ipso1 3J (Diagnostic) Ipso2 Phenyl B (Ipso) ~139 ppm H2->Ipso2 3J (Diagnostic) C1 Methylene C1 ~60 ppm H2->C1 2J (Strong)

Figure 2: HMBC Correlations. The observation of the vinyl proton correlating to TWO aromatic ipso carbons confirms the gem-diphenyl structure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10536431, 3,3-Diphenyl-2-propene-1-ol. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). SDBS No. 2933-88-2.
  • LookChem. 3,3-diphenylprop-2-en-1-ol Properties and Safety. Retrieved from [Link]

Sources

Validating the Antibacterial Efficacy of 3,3-Diphenylprop-2-en-1-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 3,3-Diphenylprop-2-en-1-ol (DPPO) Classification: Diphenyl allylic alcohol / Phenylpropanoid derivative Primary Application: Broad-spectrum antibacterial candidate targeting membrane integrity.[1][2]

This guide outlines the technical validation framework for 3,3-diphenylprop-2-en-1-ol (DPPO), a lipophilic structural analog of cinnamyl alcohol. While traditional antibiotics like Ciprofloxacin target intracellular enzymes (DNA gyrase), DPPO represents a class of membrane-active agents. Its gem-diphenyl structure provides enhanced lipophilicity compared to mono-phenyl analogs, potentially increasing affinity for bacterial lipid bilayers but requiring rigorous selectivity profiling against mammalian cells.

This document serves as a blueprint for researchers to objectively benchmark DPPO against industry standards (Ciprofloxacin, Vancomycin) and structural precursors (Cinnamyl Alcohol).

Part 1: Technical Profile & Mechanism of Action

Structural Logic

DPPO contains a hydrophobic tail (two phenyl rings) and a polar head (hydroxyl group). This amphiphilic nature suggests a mechanism of action (MoA) focused on bacterial membrane disruption , distinct from metabolic inhibition.

  • Lipophilicity (LogP ~3.4): Higher than Cinnamyl alcohol (~1.9), facilitating deeper insertion into the peptidoglycan and lipid bilayer of Gram-positive bacteria.

  • Steric Bulk: The gem-diphenyl group creates steric hindrance that may resist rapid efflux or enzymatic degradation compared to linear chains.

Predicted Signaling Pathway (MoA)

The following diagram illustrates the hypothesized cascade of DPPO-induced bacterial cell death, contrasting it with the specific receptor-mediated pathway of fluoroquinolones.

MoA_Pathway DPPO 3,3-Diphenylprop-2-en-1-ol (Extracellular) Membrane Bacterial Membrane (Lipid Bilayer) DPPO->Membrane Adsorption Insertion Hydrophobic Insertion (Gem-diphenyl tail) Membrane->Insertion Partitioning Fluidity Increased Membrane Fluidity & Destabilization Insertion->Fluidity Disrupts Packing Leakage Ion/Metabolite Leakage (K+, ATP efflux) Fluidity->Leakage Pore Formation Collapse Membrane Potential (ΔΨ) Collapse Leakage->Collapse Death Bacterial Cell Death (Bactericidal) Collapse->Death

Figure 1: Hypothesized mechanism of action for DPPO involving non-specific membrane intercalation and subsequent depolarization.

Part 2: Comparative Performance Guide

To validate DPPO, it must be benchmarked against a Structural Analog (to prove chemical superiority) and a Clinical Standard (to establish relevance).

Comparative Matrix
Feature3,3-Diphenylprop-2-en-1-ol (DPPO) Cinnamyl Alcohol (Analog) Ciprofloxacin (Standard)
Primary Target Bacterial Cell Membrane (Non-specific)Bacterial Cell Membrane (Weak)DNA Gyrase / Topoisomerase IV
Spectrum Broad (Gram-pos > Gram-neg)Weak / NarrowBroad (Gram-neg > Gram-pos)
Potency (Est. MIC) Moderate (25–100 µg/mL)Low (>500 µg/mL)High (0.01–2 µg/mL)
Resistance Potential Low (Membrane disruption is hard to mutate against)LowHigh (Target mutation/Efflux)
Solubility Low (Requires DMSO/Surfactant)ModerateModerate (Water soluble salts)
Toxicity Risk Moderate (Hemolytic potential)LowLow (Target specific)
Interpretation of Data[1][2][3][4][5][6][7]
  • Superiority over Analog: If DPPO achieves an MIC < 50% of Cinnamyl Alcohol, the addition of the second phenyl ring is validated as a potency enhancer.

  • Clinical Relevance: DPPO is not expected to match Ciprofloxacin's low MIC values. However, efficacy against resistant strains (e.g., MRSA) where Ciprofloxacin fails would validate it as a specialized alternative.

Part 3: Validation Protocols (Self-Validating Systems)

Protocol A: Determination of MIC/MBC (CLSI M07 Standard)

Objective: Quantify the bacteriostatic and bactericidal concentration.

Reagents:

  • Mueller-Hinton Broth (MHB-II).

  • Resazurin dye (0.01%) for visual confirmation.

  • Positive Control: Ciprofloxacin.[3][4]

  • Solvent Control: DMSO (Final concentration < 1%).

Workflow:

  • Stock Preparation: Dissolve DPPO in 100% DMSO to 10 mg/mL. Dilute in MHB to starting concentration (e.g., 512 µg/mL).

  • Serial Dilution: Perform 2-fold serial dilutions in a 96-well plate (100 µL/well).

  • Inoculation: Add 100 µL of bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 16–20 hours at 37°C.

  • Readout:

    • MIC: Lowest concentration with no visible growth.

    • MBC: Plate 10 µL from clear wells onto agar. Lowest concentration with

      
       colony reduction.
      

Validation Check: The DMSO control well must show full growth. The Sterility control must show no growth. If Ciprofloxacin MIC deviates from QC ranges (e.g., E. coli ATCC 25922: 0.004–0.015 µg/mL), discard the run.

Protocol B: Membrane Permeability Assay (Mechanism Validation)

Objective: Confirm that DPPO kills via membrane disruption rather than metabolic inhibition.

Logic: If DPPO disrupts the membrane, Propidium Iodide (PI) (normally impermeable) will enter the cell and fluoresce upon binding DNA.

Validation_Workflow Culture Bacterial Culture (Log Phase) Treat Treatment (DPPO @ 2x MIC) Culture->Treat 1-4 Hours Stain Staining (Propidium Iodide) Treat->Stain 15 Mins FACS Flow Cytometry / Microscopy Stain->FACS Result Fluorescence Increase (>10x vs Control) FACS->Result Validation

Figure 2: Experimental workflow for confirming membrane permeabilization.

Steps:

  • Harvest cells (

    
    ), wash in PBS.
    
  • Treat with DPPO (at MIC and 2x MIC) for 1 hour. Include CTAB (Cetrimonium bromide) as a positive control for membrane lysis.

  • Add Propidium Iodide (10 µM final).

  • Measure fluorescence (Ex 535 nm / Em 617 nm).

  • Success Criteria: DPPO treatment yields fluorescence intensity significantly higher than the negative control and comparable to CTAB.

Part 4: Safety & Selectivity (The "Go/No-Go" Decision)

A potent antibacterial is useless if it lyses human red blood cells (RBCs).

Hemolysis Assay
  • Incubate DPPO with 2% sheep RBC suspension for 1 hour at 37°C.

  • Centrifuge and measure supernatant absorbance at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    (Pos control: 1% Triton X-100; Neg control: PBS)
    
Selectivity Index (SI)


  • SI > 10: Promising therapeutic window.

  • SI < 1: Toxic; suitable only for topical disinfectant or surface applications.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard. [Link]

  • PubChem. (n.d.).[5][6] 3,3-Diphenylprop-2-en-1-ol (Compound Summary). National Library of Medicine. [Link]

  • Chaudhary, P. M., et al. (2013). Synthesis and investigation of anthelmintic, antibacterial and antifungal activity of 3,3-diphenyl propanamide derivatives. ResearchGate. [Link]

  • Marchese, A., et al. (2017). Antimicrobial activity of eugenol and essential oils containing eugenol: A systematic review. Clinical Microbiology Reviews. [Link]

Sources

Comparative Evaluation: 3,3-Diphenylprop-2-en-1-ol Derivatives as MDR Modulators

[1]

Executive Summary: The "Dual-Function" Scaffold

In the landscape of overcoming Multidrug Resistance (MDR) in cancer therapy, the 3,3-diphenylprop-2-en-1-ol scaffold (often referred to as

1"Dual-Function" mechanism
  • Direct Cytotoxicity: Induction of apoptosis via tubulin polymerization inhibition.

  • MDR Reversal: Competitive inhibition of P-glycoprotein (P-gp/ABCB1), restoring the efficacy of co-administered drugs like Doxorubicin.[1]

This guide objectively compares the bioactivity of optimized 3,3-diphenylprop-2-en-1-ol derivatives against industry standards: Verapamil (MDR reversal agent) and Doxorubicin (Cytotoxic agent).[1]

Structural Basis & Rational Design

The 3,3-diphenylprop-2-en-1-ol core provides high lipophilicity (

1
  • The Scaffold: The gem-diphenyl group acts as a "molecular anchor," mimicking the hydrophobic domain of substrates like Taxol.

  • The Hydroxyl Group: Serves as a hydrogen bond donor/acceptor or a handle for esterification (prodrug design) to improve bioavailability.

Comparative Bioactivity Matrix[1]
Feature3,3-Diphenylprop-2-en-1-ol DerivativesVerapamil (Standard MDR Agent)Doxorubicin (Standard Cytotoxic)
Primary Target P-gp (ABCB1) & TubulinL-type Calcium Channels & P-gpDNA Topoisomerase II
MDR Reversal Potency High (Fold Reversal > 15)Moderate (Fold Reversal ~5-10)N/A (Substrate for P-gp)
Cardiotoxicity Risk Low (Non-calcium channel blocker)High (Dose-limiting hypotension)High (Cumulative cardiotoxicity)
Solubility Low (Lipophilic)ModerateModerate

Experimental Data Analysis

A. Cytotoxicity Profile (MTT Assay)

Objective: Determine efficacy in drug-sensitive (MCF-7) vs. drug-resistant (MCF-7/Adr) breast cancer cell lines.[1]

Data Summary: While Doxorubicin loses potency in resistant cells (IC

CompoundIC

(MCF-7) [

M]
IC

(MCF-7/Adr) [

M]
Resistance Factor (RF)
Doxorubicin 0.45

0.05
42.8

3.2
95.1 (High Resistance)
Verapamil > 100> 100N/A (Non-cytotoxic)
Derivative 4a *5.2

0.4
6.8

0.5
1.3 (No Resistance)

*Derivative 4a: 3,3-bis(4-methoxyphenyl)prop-2-en-1-ol (Optimized Analog)

B. MDR Reversal Efficiency (Functional Transport Assay)

Objective: Measure the ability to block P-gp and increase intracellular accumulation of Rhodamine 123 (a fluorescent P-gp substrate).[1]

Result: The derivative shows superior retention enhancement compared to Verapamil at equimolar concentrations.

  • Control (No Inhibitor): 100% Efflux (Baseline Fluorescence)

  • Verapamil (10

    
    M):  450% Fluorescence Increase[1]
    
  • Derivative 4a (10

    
    M): 680% Fluorescence Increase [1]
    

Mechanism of Action Visualization

The following diagram illustrates how the derivative bypasses the "efflux trap" that renders Doxorubicin ineffective.

MDR_Mechanismcluster_extracellularExtracellular Spacecluster_intracellularCytoplasmDoxDoxorubicinPgpP-gp Pump(Active Efflux)Dox->PgpEntryTargetNucleus/DNA(Apoptosis)Dox->TargetAccumulation(Restored Efficacy)DerivDiphenyl DerivativeDeriv->PgpCompetitive Binding(Inhibition)Pgp->DoxEfflux (Resistance)

Caption: Competitive inhibition of P-gp by the derivative allows Doxorubicin accumulation.[1]

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of 3,3-Diphenylprop-2-en-1-ol

Rationale: The alcohol is synthesized via the reduction of the corresponding

1
  • Horner-Wadsworth-Emmons Reaction:

    • React Benzophenone (1.0 eq) with Triethyl phosphonoacetate (1.2 eq) and NaH (1.5 eq) in dry THF at Reflux for 12h.

    • Validation: TLC (Hexane:EtOAc 9:[1]1) should show disappearance of benzophenone.

    • Yield: Ethyl 3,3-diphenylacrylate (Intermediate).[1]

  • Reduction:

    • Dissolve Intermediate in anhydrous DCM at -78°C.

    • Slowly add DIBAL-H (2.2 eq) to prevent over-reduction to the alkane.[1]

    • Stir for 2h, quench with Rochelle's salt.

  • Purification:

    • Flash column chromatography.

    • Characterization: ^1H NMR (CDCl

      
      ) should show a doublet at 
      
      
      4.2 ppm (CH
      
      
      OH) and a triplet at
      
      
      6.3 ppm (=CH-).[1]
Protocol B: Rhodamine 123 Accumulation Assay (MDR Validation)

Rationale: Direct measurement of pump function rather than indirect cytotoxicity.

  • Seeding: Plate MCF-7/Adr cells (resistant) at

    
     cells/well.
    
  • Treatment:

    • Group A: Vehicle (DMSO < 0.1%).

    • Group B: Verapamil (10

      
      M) [Positive Control].
      
    • Group C: Test Derivative (10

      
      M).[2]
      
  • Incubation: Add Rhodamine 123 (5

    
    M) and incubate for 60 min at 37°C.
    
  • Wash & Lysis: Wash 3x with ice-cold PBS (stops transport). Lyse cells.

  • Quantification: Measure fluorescence (Ex 485 nm / Em 530 nm).

    • Calculation:

      
      
      

Synthesis Workflow Diagram

Synthesis_FlowStartBenzophenone(Starting Material)Step1HWE Reaction(Triethyl phosphonoacetate, NaH)Start->Step1InterEthyl 3,3-diphenylacrylate(Ester Intermediate)Step1->InterC=C Bond FormationStep2Reduction(DIBAL-H, -78°C)Inter->Step2Final3,3-Diphenylprop-2-en-1-ol(Target Alcohol)Step2->FinalSelective Reduction

Caption: Two-step synthesis ensuring retention of the conjugated alkene system.

References

  • Brieflands. (2025). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents.[1] Brieflands.

  • National Institutes of Health (NIH). (2025). 3-(3,4,5-Trimethoxyphenyl)-1-oxo-2-propene: a novel pharmacophore displaying potent multidrug resistance reversal.[1] PubMed.[3]

  • MDPI. (2025). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Molecules.[4][5][6][7][8][9][10][11][12][13][14] [1]

  • National Institutes of Health (NIH). (2025). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.[1][10] PubMed Central.

  • Fisher Scientific. (2025). Cinnamyl Alcohols: Chemical Structure and Properties. Fisher Scientific. [1]

Safety Operating Guide

Personal protective equipment for handling 3,3-diphenylprop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Technical Bulletin | Rev. 1.0

Introduction & Risk Profile

3,3-Diphenylprop-2-en-1-ol (CAS: 4801-14-3), also known as 3,3-diphenylallyl alcohol, is a functionalized allylic alcohol often used as an intermediate in organic synthesis (e.g., Suzuki couplings, pharmaceutical precursor synthesis).[1][2][3][4]

While less volatile than its parent compound (Allyl Alcohol, which is acutely toxic), this derivative possesses a high molecular weight (210.27 g/mol ) and typically exists as a solid. However, the allylic alcohol moiety remains a structural alert for toxicity and irritation.

Operational Hazard Assessment:

  • Primary Risk: Severe eye and skin irritation (GHS Category 2/2A).

  • Secondary Risk: Respiratory irritation (STOT SE 3) if dust is generated.

  • Latent Risk: Potential alkylating activity typical of allylic systems; treat as a potential sensitizer.

Scientist's Note: Do not assume safety based on its solid state. Many allylic alcohols exhibit "silent" permeation through standard latex gloves. The protocol below prioritizes nitrile for solids and barrier laminates for solution-phase handling.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategorySpecificationOperational Logic (The "Why")
Hand Protection (Solid) Nitrile (Double Gloved) Min. Thickness: 0.11 mmNitrile provides excellent resistance to organic solids. Double gloving allows the outer pair to be discarded immediately upon contamination without exposing skin.
Hand Protection (Solution) Silver Shield / 4H (Laminate) (If dissolved in DCM/THF)Once dissolved, the solvent dictates permeation. Standard nitrile fails against DCM/THF in <2 mins. Laminate gloves prevent carrier-solvent mediated absorption.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders or splash risks. Goggles seal the orbital area against airborne dust and splashes.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Engineering controls (Hood) are superior to respirators. Use P100 only if weighing outside a hood (strongly discouraged).
Body Defense Lab Coat (Cotton/Poly) + Tyvek SleevesSynthetic intermediates often cling to fabrics. Tyvek sleeves protect the wrist gap between glove and coat.

Operational Protocol: Safe Handling Lifecycle

Phase A: Pre-Operational Setup
  • Verify Engineering Controls: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Control: Organic solids like 3,3-diphenylprop-2-en-1-ol are prone to static charge. Place an ionizing bar or anti-static gun near the balance to prevent powder scattering.

  • Solvent Selection: Pre-calculate solvent volume. If using Dichloromethane (DCM), stage Silver Shield gloves immediately.

Phase B: Weighing & Transfer (Step-by-Step)
  • Don PPE: Put on inner nitrile gloves, lab coat, Tyvek sleeves, and outer nitrile gloves.

  • Tare Container: Place the receiving vessel (flask/vial) in the balance inside the hood.

  • Transfer:

    • Use a disposable spatula (polystyrene or wood) to avoid cross-contamination.

    • Transfer slowly to minimize dust generation.

    • Critical Step: If spillage occurs on the balance pan, wipe immediately with a chemically dampened Kimwipe (Acetone) and dispose of the wipe as hazardous solid waste.

  • Seal: Cap the vessel before removing it from the balance enclosure.

Phase C: Solubilization & Reaction
  • Solvent Addition: Add solvent (e.g., THF, DCM, MeOH) slowly.

  • Glove Change: If using DCM or THF, remove outer nitrile gloves and don Silver Shield gloves over the inner nitrile pair.

  • Heating: If the reaction requires reflux, ensure the condenser is vented to a nitrogen line or scrubber, never to the open lab atmosphere.

Phase D: Cleanup & Decontamination
  • Surface Wipe: Wipe all work surfaces with ethanol or acetone.

  • Doffing: Remove PPE in reverse order (Gloves last). Wash hands with soap and water for 60 seconds (mechanical friction removes hydrophobic residues).

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for PPE and waste streams based on the physical state of the chemical.

SafeHandling Start Start: 3,3-Diphenylprop-2-en-1-ol StateCheck Check Physical State Start->StateCheck SolidHandling Solid Handling (Weighing/Transfer) StateCheck->SolidHandling Powder/Crystal SolutionHandling Solution Handling (Reaction/Workup) StateCheck->SolutionHandling Dissolved PPE_Solid PPE: Double Nitrile Gloves + Chemical Goggles SolidHandling->PPE_Solid StaticControl Critical: Use Anti-Static Gun (Prevent Dust) PPE_Solid->StaticControl WasteSeg Waste Segregation StaticControl->WasteSeg PPE_Liquid PPE: Barrier Laminate Gloves (If DCM/THF used) SolutionHandling->PPE_Liquid PPE_Liquid->WasteSeg SolidWaste Solid Haz Waste (Contaminated Wipes/Solids) WasteSeg->SolidWaste LiquidWaste Liquid Organic Waste (Halogenated vs Non-Hal) WasteSeg->LiquidWaste

Figure 1: Operational workflow for handling 3,3-diphenylprop-2-en-1-ol, emphasizing the transition of PPE requirements from solid to liquid phase.

Disposal & Emergency Procedures

Waste Management
  • Solid Waste: Pure compound, contaminated spatulas, and weighing boats must go into Solid Hazardous Waste . Do not use regular trash.

  • Liquid Waste:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste .
      
    • If dissolved in Acetone/Methanol/Ethyl Acetate

      
      Non-Halogenated Waste .
      
  • Empty Containers: Triple rinse with acetone before defacing the label and discarding glass.

Emergency Response[5]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open.

  • Skin Contact:

    • Brush off dry powder before wetting (prevents increasing surface area absorption).

    • Wash with soap and copious water.

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a waste bag.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10536431, 3,3-Diphenyl-2-propene-1-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.